2-Acetamido-2-(4-fluoro-3-methylphenyl)acetic acid
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Overview
Description
2-Acetamido-2-(4-fluoro-3-methylphenyl)acetic acid is an organic compound with the molecular formula C11H12FNO3 It is characterized by the presence of an acetamido group, a fluoro-substituted aromatic ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-2-(4-fluoro-3-methylphenyl)acetic acid typically involves the acylation of 4-fluoro-3-methylaniline with acetic anhydride, followed by the introduction of the acetic acid moiety. The reaction conditions often include the use of a base such as pyridine to facilitate the acylation process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Acetamido-2-(4-fluoro-3-methylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to introduce additional functional groups.
Reduction: The acetamido group can be reduced to an amine under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Major Products:
Oxidation: Introduction of hydroxyl or carbonyl groups on the aromatic ring.
Reduction: Formation of 2-amino-2-(4-fluoro-3-methylphenyl)acetic acid.
Substitution: Formation of derivatives with different substituents on the aromatic ring.
Scientific Research Applications
2-Acetamido-2-(4-fluoro-3-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Acetamido-2-(4-fluoro-3-methylphenyl)acetic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the fluoro-substituted aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 2-Acetamido-2-(4-chloro-3-methylphenyl)acetic acid
- 2-Acetamido-2-(4-bromo-3-methylphenyl)acetic acid
- 2-Acetamido-2-(4-methylphenyl)acetic acid
Comparison:
- Uniqueness: The presence of the fluoro group in 2-Acetamido-2-(4-fluoro-3-methylphenyl)acetic acid imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro or bromo analogs.
- Reactivity: The fluoro-substituted compound may exhibit different reactivity patterns in substitution and oxidation reactions due to the electron-withdrawing nature of the fluoro group.
Properties
IUPAC Name |
2-acetamido-2-(4-fluoro-3-methylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-6-5-8(3-4-9(6)12)10(11(15)16)13-7(2)14/h3-5,10H,1-2H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTRSGPYIINOTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(=O)O)NC(=O)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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